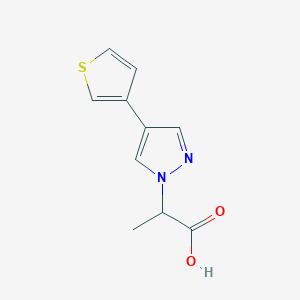

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a thiophene ring substituted at the 4-position of the pyrazole core and a propanoic acid group at the 1-position. Its molecular formula is C10H10N2O2S, with a calculated molecular weight of 222.27 g/mol.

Properties

IUPAC Name |

2-(4-thiophen-3-ylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZFFDXUZFWQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities.

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of drug-like properties.

Biological Activity

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing upon diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a thiophene ring attached to a pyrazole moiety, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates. Various methods, including microwave-assisted synthesis, have been employed to enhance yields and reduce reaction times. For instance, studies indicate that microwave irradiation significantly improves the efficiency of the synthesis process compared to conventional heating methods .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 50 | |

| Bacillus subtilis | 30 |

These findings indicate that the compound has a strong inhibitory effect on bacterial growth, particularly against Staphylococcus aureus .

Antioxidant Activity

The compound also exhibits notable antioxidant activity, which was assessed using DPPH and hydroxyl radical scavenging assays. The results showed that it effectively neutralizes free radicals, suggesting its potential utility in combating oxidative stress-related diseases .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship indicates that specific substitutions on the pyrazole ring enhance COX inhibition .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against common bacterial pathogens. The findings indicated that compounds similar to this compound had MIC values comparable to established antibiotics like ciprofloxacin .

- Evaluation of Antioxidant Properties : Another study investigated the antioxidant capacities of various thiophene-containing pyrazoles. The results highlighted that these compounds could effectively scavenge free radicals in vitro, making them candidates for further development as therapeutic agents against oxidative stress .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including prostate (PC-3) and colorectal (HT-29) cancers. The IC50 values for these compounds were reported to be comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as effective anticancer agents .

1.2 Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making these compounds candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

1.3 Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Studies have shown that certain pyrazole derivatives possess antibacterial and antifungal properties, making them useful in treating infections caused by resistant strains of bacteria and fungi .

Agricultural Applications

2.1 Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against various pests can be enhanced by modifying its chemical structure to improve its bioactivity and selectivity towards target organisms while minimizing toxicity to non-target species .

2.2 Plant Growth Regulators

Research has suggested that pyrazole derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. This application could be particularly beneficial in enhancing crop yields and improving agricultural productivity .

Material Science

3.1 Synthesis of Functional Materials

The compound's ability to form coordination complexes with metals opens avenues for its use in synthesizing functional materials. These materials can have applications in sensors, catalysts, and electronic devices due to their unique electronic properties derived from the pyrazole ring system .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid are compared below with analogous pyrazole-based compounds. Data are derived from catalogues, synthetic reports, and structural analyses .

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Key Observations:

Substituent Effects: The thiophene group in the target compound provides aromaticity and moderate electron-donating properties, contrasting with trifluoromethyl (strongly electron-withdrawing) and nitro (electron-withdrawing) groups in analogues .

Functional Group Impact: The propanoic acid moiety is common across all compounds, suggesting shared applications in chelation or salt formation. However, its positioning relative to substituents (e.g., thiophene vs. triazole) alters molecular geometry . Triazole-thioether linkages () introduce conformational constraints absent in the target compound, which may influence pharmacokinetic properties .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~222 g/mol) compared to halogenated derivatives (e.g., 484.72 g/mol in ) suggests better aqueous solubility, though the thiophene’s hydrophobicity may offset this .

Research Findings and Implications

While the provided evidence lacks direct biological or experimental data, structural comparisons highlight the following:

- Electronic Environment: Thiophene’s electron-rich nature may enhance binding to receptors requiring π-π interactions, whereas CF3 or NO2 groups could improve metabolic stability .

- Synthetic Utility: The propanoic acid group facilitates derivatization (e.g., esterification, amidation), making these compounds versatile intermediates in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.